![molecular formula C16H13ClF3NO2 B5831484 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide, also known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating chloride ion transport across epithelial membranes.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide acts as a selective inhibitor of the CFTR protein by binding to a specific site on the protein called the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane, leading to a decrease in ion transport and an increase in ASL volume.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects in CF patients. It increases ASL volume, which helps to improve mucociliary clearance and reduce the risk of infection. It also reduces inflammation and oxidative stress in the airways, which can contribute to lung damage in CF patients.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR protein, which allows for precise control of ion transport across epithelial membranes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide. One area of focus is the optimization of the compound to improve its potency and selectivity for the CFTR protein. Another area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide-based therapies for other diseases that involve abnormal ion transport across epithelial membranes, such as chronic obstructive pulmonary disease and asthma. Additionally, further research is needed to understand the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide treatment in CF patients and to identify potential drug interactions and side effects.
合成方法
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina in 2003. The synthesis method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide has been shown to selectively inhibit the activity of the CFTR protein, leading to an increase in airway surface liquid (ASL) volume and improved mucociliary clearance in CF patients.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-12-5-3-4-10(8-12)15(22)21-14-9-11(16(18,19)20)6-7-13(14)17/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULICFPONWLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


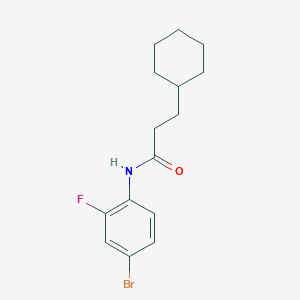
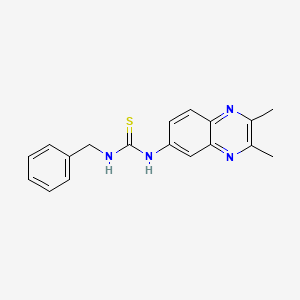
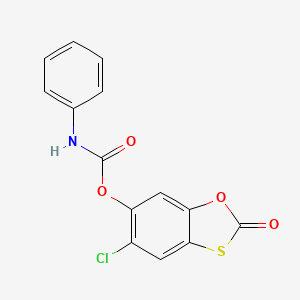

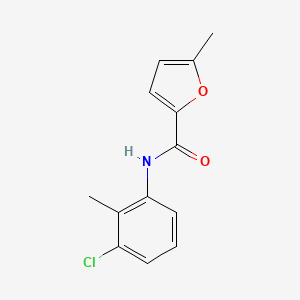
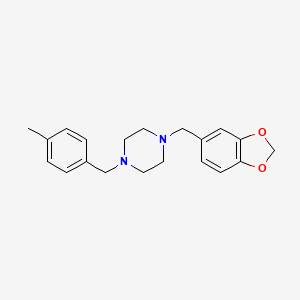
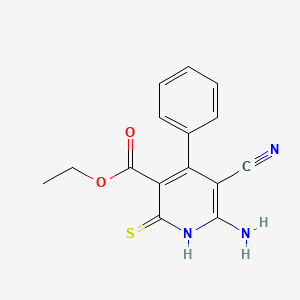

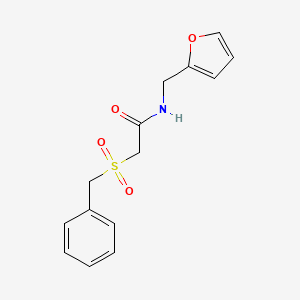
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
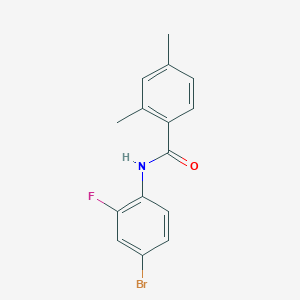
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)